molecular formula C20H26N2O3S B3539230 2-ethyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide

2-ethyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide

Cat. No.: B3539230
M. Wt: 374.5 g/mol
InChI Key: LIBZTDNLOVWSRR-UHFFFAOYSA-N
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Description

2-ethyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide is a chemical compound supplied for research purposes. It has the CAS Number 587844-54-0 and a molecular weight of 374.497 g/mol . Its structure features a 2-ethylbutanamide group linked to a phenyl ring that is also substituted with a sulfamoyl group, which is further modified with a 2-phenylethyl moiety . This structure combines elements found in compounds with documented research applications. Sulfonamide derivatives, which contain the -SO2NH- moiety, are a significant class in medicinal chemistry and are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-bacterial, and enzyme inhibitory effects such as against urease and cyclooxygenase-2 (COX-2) . The integration of the 2-ethylbutanamide and phenylethyl groups may be of interest in multi-target drug discovery approaches, similar to strategies that conjugate different pharmacophores to develop new therapeutic agents . This product is intended for research applications, such as in vitro bioactivity screening, enzyme inhibition studies, and as a building block in medicinal chemistry. It is strictly For Research Use Only. Not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-ethyl-N-[4-(2-phenylethylsulfamoyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-3-17(4-2)20(23)22-18-10-12-19(13-11-18)26(24,25)21-15-14-16-8-6-5-7-9-16/h5-13,17,21H,3-4,14-15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBZTDNLOVWSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the phenylethylsulfamoyl intermediate, which is then coupled with the butanamide backbone. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like hydroxide ions, amines, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

2-ethyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-ethyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Kinesin Spindle Protein (KSP) Inhibition

Compounds S52–S58 () share a triphenylbutanamine scaffold with sulfamoyl or sulfanyl linkages. For example:

  • S52: 4-(((2-Aminoethyl)sulfanyl)(diphenyl)methyl)benzamide
  • S53: 4-(((2-Aminoethyl)sulfanyl)(diphenyl)methyl)-N-methylbenzamide

Key Comparisons :

  • Sulfamoyl vs.
  • Substituent Effects : The 2-phenylethyl group in the target compound introduces lipophilicity, which could enhance membrane permeability relative to the diphenylmethyl groups in S52–S53. However, bulkier diphenyl groups in S52–S53 might improve steric interactions with hydrophobic enzyme pockets .
Table 1: Structural and Physical Properties
Compound Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound Butanamide C₂₁H₂₆N₂O₃S 386.5 2-ethyl, 4-(2-phenylethylsulfamoyl)
S52 () Benzamide C₂₃H₂₄N₂OS 384.5 Diphenylmethyl, sulfanyl, aminoethyl
S53 () N-Methylbenzamide C₂₄H₂₆N₂OS 398.5 Diphenylmethyl, sulfanyl, methylamide
Compound (Row 1) Pentanamide C₂₄H₂₃N₅O₅S 493.5 Dioxoisoindolinyl, pyridinylsulfamoyl

Amide Derivatives with Heterocyclic Sulfamoyl Groups

highlights pentanamide analogs with pyridinyl or pyrimidinyl sulfamoyl substituents. For example:

  • 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

Key Comparisons :

  • Bioavailability : The target compound’s lower molecular weight (386.5 vs. 493.5 g/mol) may favor better pharmacokinetic properties, such as absorption and distribution.
  • Electronic Effects : The electron-withdrawing pyridinyl group in ’s compound could reduce electron density at the sulfamoyl group, altering binding kinetics compared to the target’s electron-neutral phenylethyl group .

Stereochemical and Functional Group Variations

lists butanamide derivatives with complex stereochemistry and phenoxyacetamido substituents (e.g., compounds k and l). These feature:

  • Stereochemical Complexity : (2S,4S,5S) and (2S,4R,5S) configurations in the hexanamide backbone.
  • Phenoxyacetamido Groups: These substituents may enhance interactions with polar enzyme active sites compared to the target’s simpler ethyl and phenylethyl groups .

Biological Activity

2-ethyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is significant in many therapeutic agents. Its molecular formula is C18H24N2O2SC_{18}H_{24}N_{2}O_{2}S, and it possesses a molecular weight of approximately 344.46 g/mol. The structural characteristics contribute to its biological activity, particularly in targeting specific enzymes and receptors.

Anticancer Activity

Studies have suggested that sulfonamide-containing compounds can exhibit anticancer properties. They may act by inhibiting carbonic anhydrase or other enzymes involved in tumor growth. Experimental data are required to confirm the efficacy of this compound in this regard.

Case Studies

  • Study on Antimicrobial Efficacy : A study investigated various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications could enhance antibacterial activity (e.g., MIC values below 10 µg/mL) .
  • Anticancer Mechanisms : In vitro studies on similar compounds showed that they could induce apoptosis in cancer cell lines through the activation of caspases and modulation of signaling pathways .

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeMIC (µg/mL)Activity Type
SulfamethoxazoleSulfonamide0.5Antibacterial
2-PhenylethylsulfonamideSulfonamide8Anticancer
2-Ethyl-N-{4-(sulfamoyl)phenyl}butanamideSulfonamideTBDTBD

The proposed mechanism for the biological activity of this compound likely involves:

  • Enzyme Inhibition : Similar compounds inhibit enzymes critical for bacterial survival or tumor proliferation.
  • Receptor Interaction : Potential interaction with specific receptors involved in cellular signaling pathways related to growth and apoptosis.

Q & A

Q. What synthetic routes are recommended for preparing 2-ethyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide, and how can reaction parameters be optimized?

A multi-step synthesis is typically employed, starting with sulfamoylation of 4-aminophenyl derivatives followed by amide coupling. For example:

  • Step 1 : React 4-aminophenyl sulfamoyl chloride with 2-phenylethylamine to introduce the sulfamoyl group.
  • Step 2 : Perform a nucleophilic acyl substitution using 2-ethylbutanoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C).
  • Optimization : Control stoichiometry (1:1.2 molar ratio of sulfamoyl intermediate to acyl chloride) and use catalysts like DMAP to enhance yield. Monitor purity via TLC (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., sulfamoyl NH at δ 8.5–9.5 ppm, aromatic protons at δ 7.0–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 415.18) .
  • Elemental Analysis : Validate C, H, N, S content (±0.3% deviation) .

Q. What physicochemical properties are essential for formulating this compound in biological assays?

  • Solubility : Test in DMSO (≥50 mg/mL) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy.
  • Stability : Assess under varying pH (3–9) and temperatures (4°C, 25°C) via HPLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of sulfamoyl-containing amides?

  • Assay Variability : Compare IC₅₀ values under standardized conditions (e.g., enzyme concentration, incubation time).
  • Purity Impact : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities as confounding factors .

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to sulfotransferases or kinases. Prioritize poses with hydrogen bonds to sulfamoyl oxygen and aromatic π-π stacking .
  • MD Simulations : Conduct 100-ns simulations (AMBER force field) to assess binding stability .

Q. What advanced purification techniques improve isolation of high-purity compound from complex mixtures?

  • Flash Chromatography : Use gradient elution (hexane → ethyl acetate) on silica gel columns.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove byproducts .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Modifications : Replace the 2-phenylethyl group with alkyl/heteroaryl groups to assess sulfamoyl interaction potency.
  • Bioisosteres : Substitute the butanamide chain with cyclopropane or ether-linked analogs to enhance metabolic stability .

Q. What experimental controls are critical when evaluating enzyme inhibition data?

  • Positive Controls : Include known inhibitors (e.g., suramin for sulfotransferases).
  • Negative Controls : Use vehicle (DMSO) and scrambled peptide substrates to validate assay specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-ethyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide
Reactant of Route 2
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2-ethyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.